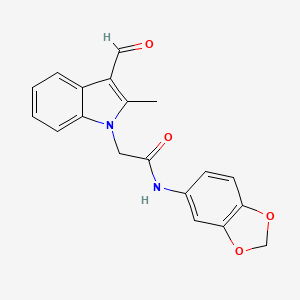
N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved sequential conversion of phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of CS2 . Similarly, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide required chiral pool synthesis, resolution, or crystallization-induced dynamic resolution . These methods could potentially be adapted for the synthesis of "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the conformation of the acetamide moiety and the angles between amide groups . These techniques would be essential in analyzing the molecular structure of "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary significantly depending on their structure. For instance, in aqueous solution, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage, while its N-pivaloyloxy analogue decomposes predominantly by N–O bond cleavage . Understanding the reactivity of the functional groups in "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide" would require detailed studies similar to those described.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The spectroscopic data of Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands suggest coordination through the N atom of the heterocyclic ring and the deprotonated oxygen atom of the amide group . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide".
科学的研究の応用
Antimicrobial and Antioxidant Agents
The compound has been explored for its potent antimicrobial and antioxidant activities. A study highlighted the synthesis of related compounds and their efficacy in antimicrobial activity against various bacteria and fungi, as well as their antioxidant properties measured through different assays (Basavaraj S Naraboli & J. S. Biradar, 2017).
Analgesic Activity
Another aspect of research involves the investigation of analgesic properties. Compounds similar to N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been synthesized and tested for their potential analgesic effects using various models, such as hot-plate and tail-clip tests (Z. Kaplancıklı et al., 2012).
Anti-Inflammatory Activity
Research also extends to anti-inflammatory applications. For instance, novel derivatives of the compound were synthesized and tested for significant anti-inflammatory activity, with some showing moderate to high effects (K. Sunder & Jayapal Maleraju, 2013).
Antioxidant Properties
The antioxidant properties of similar compounds have been extensively studied. Compounds were prepared and evaluated for their antioxidant activity, with some showing considerable activity in methods like ferric reducing antioxidant power (FRAP) and DPPH methods (C. Gopi & M. Dhanaraju, 2020).
Anticancer Activity
In the realm of cancer research, derivatives of this compound have been investigated for their potential anticancer effects. Studies have synthesized new derivatives and tested their antitumor activities against various cancer cell lines, with some showing promising results (A. Evren et al., 2019).
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of similar compounds. Synthesis and evaluation of new derivatives have been carried out to assess their efficacy in models of convulsions or seizures (Wassim El Kayal et al., 2022).
Antibacterial Agents
The compound and its derivatives have been examined for antibacterial properties. Studies focused on synthesizing various derivatives and assessing their efficacy against bacterial strains, with some showing significant antibacterial activity (K. Ramalingam et al., 2019).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-15(10-22)14-4-2-3-5-16(14)21(12)9-19(23)20-13-6-7-17-18(8-13)25-11-24-17/h2-8,10H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGDNILPSBCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC4=C(C=C3)OCO4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


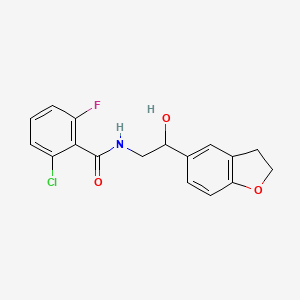
![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)
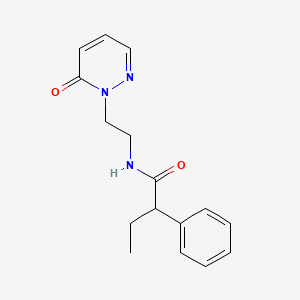
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)


![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

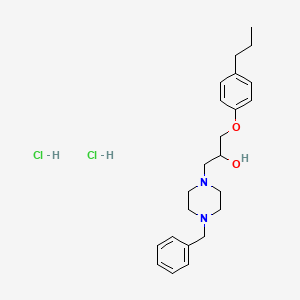
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
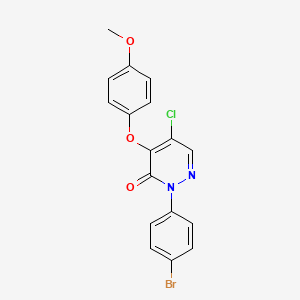
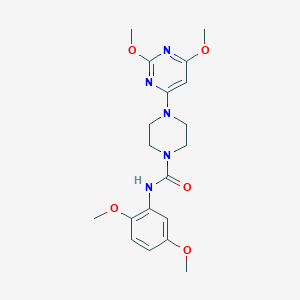
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)